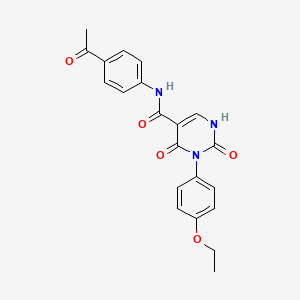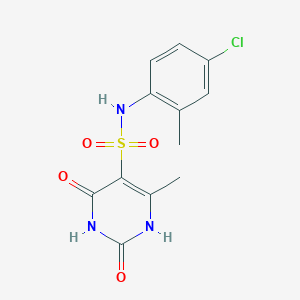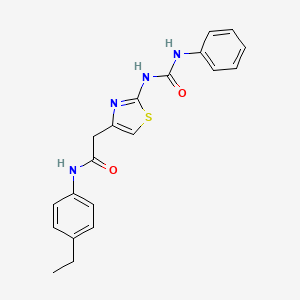![molecular formula C14H12N8 B11291873 2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11291873.png)
2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it an attractive candidate for cancer treatment .
Comparison with Similar Compounds
Similar compounds to 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12N8 |
|---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
2,7-diamino-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H12N8/c1-8-2-4-10(5-3-8)19-20-11-12(16)21-22-13(17)9(6-15)7-18-14(11)22/h2-5,7H,17H2,1H3,(H2,16,21) |
InChI Key |
PNPJCNNIYHIWLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C3N=CC(=C(N3N=C2N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11291793.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11291803.png)
![{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11291804.png)


![2-[(4-ethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11291823.png)
![3-(3-nitrophenyl)-6-(2,3,4-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11291824.png)

![2-hydroxy-6-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]pyrimidin-4(3H)-one](/img/structure/B11291835.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11291840.png)
![6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11291848.png)

![3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11291860.png)
![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291877.png)
